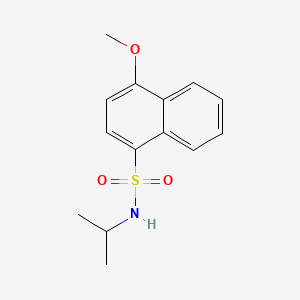![molecular formula C23H22N2O2 B2619246 2-naphthalen-1-yl-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide CAS No. 942014-02-0](/img/structure/B2619246.png)
2-naphthalen-1-yl-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-naphthalen-1-yl-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide, commonly known as NAPPA, is a chemical compound that has been of great interest to the scientific community for its potential applications in various fields. NAPPA is a synthetic derivative of the natural compound, N-acetylaspartylglutamate (NAAG), which is known to play a role in the regulation of neurotransmission in the brain. In
Mécanisme D'action
The mechanism of action of NAPPA is not fully understood, but it is believed to involve the modulation of glutamate signaling in the brain. Glutamate is the primary excitatory neurotransmitter in the brain, and its activity is tightly regulated by a number of mechanisms, including the activity of 2-naphthalen-1-yl-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide. NAPPA is thought to modulate the activity of the NMDA receptor, which is a key player in glutamate signaling and synaptic plasticity.
Biochemical and Physiological Effects
NAPPA has been shown to have a number of biochemical and physiological effects, including the modulation of glutamate signaling, the inhibition of cancer cell growth and proliferation, and the potential neuroprotective effects in models of neurodegenerative diseases. NAPPA has also been shown to have low toxicity in animal models, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of NAPPA is its high purity and yield, which makes it a viable option for large-scale production. NAPPA is also relatively easy to synthesize, making it accessible to a wide range of researchers. However, one of the limitations of NAPPA is its relatively limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are a number of future directions for research on NAPPA, including further studies on its mechanism of action and potential neuroprotective effects in models of neurodegenerative diseases. NAPPA could also be studied for its potential use as a drug delivery system for targeted cancer therapy. Additionally, the synthesis of new derivatives of NAPPA could be explored to improve its solubility and other properties. Overall, NAPPA is a promising compound with a wide range of potential applications in various fields of research.
Méthodes De Synthèse
The synthesis of NAPPA involves the reaction of 2-naphthylamine with 3-(2-oxopiperidin-1-yl)benzoic acid in the presence of a coupling agent such as N-hydroxysuccinimide (NHS) and a catalyst such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then acetylated with acetic anhydride to yield NAPPA. The synthesis of NAPPA has been optimized to yield high purity and high yield, making it a viable option for large-scale production.
Applications De Recherche Scientifique
NAPPA has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, NAPPA has been shown to modulate the activity of the NMDA receptor, which is involved in synaptic plasticity and learning and memory. NAPPA has also been studied for its potential neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In cancer research, NAPPA has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. NAPPA has also been studied for its potential use as a drug delivery system for targeted cancer therapy.
Propriétés
IUPAC Name |
2-naphthalen-1-yl-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c26-22(15-18-9-5-8-17-7-1-2-12-21(17)18)24-19-10-6-11-20(16-19)25-14-4-3-13-23(25)27/h1-2,5-12,16H,3-4,13-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRHZCXNYBNCNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-naphthalen-1-yl-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2619163.png)






![2-{2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid](/img/structure/B2619177.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-fluorophenoxy)propanoic acid](/img/structure/B2619179.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2619181.png)

![2-Methyl-4-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2619184.png)
